
3-Adamantanecarboxylic acid, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is an organic compound derived from adamantane, a diamondoid hydrocarbon. Adamantane and its derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These characteristics make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER typically involves the esterification of 3-adamantanecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic substitution.
Major Products:
Oxidation: 3-adamantanecarboxylic acid and phenol.
Reduction: 3-adamantanemethanol and phenol.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for antiviral and neuroprotective properties, particularly in the treatment of neurological diseases.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mécanisme D'action
The mechanism of action of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or neural receptors, inhibiting their function and providing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
- 1-Adamantanecarboxylic acid
- 1-Adamantanecarbonyl chloride
- 2-Adamantanol
- 3-Hydroxyadamantane-1-carboxylic acid
Comparison: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, while 1-adamantanecarboxylic acid is primarily used as a stabilizer in nanoparticle synthesis, the ester derivative is more versatile in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
35856-79-2 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
phenyl adamantane-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
Clé InChI |
NYEFYOIDZWYVAM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

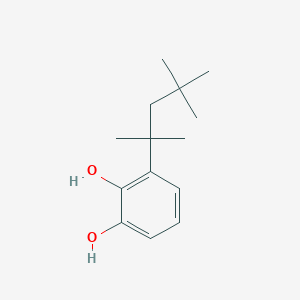
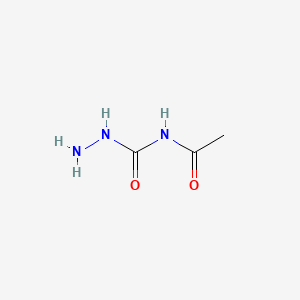
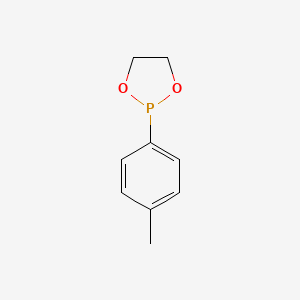
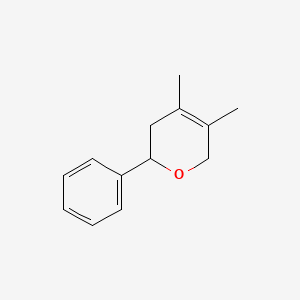

![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)


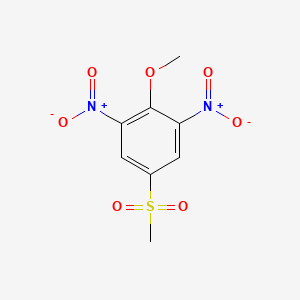
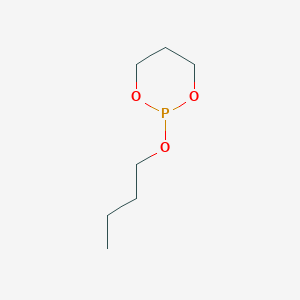
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
